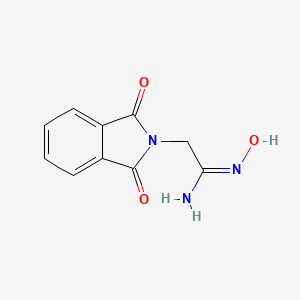

(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide

Beschreibung

Structural Characterization

Molecular Architecture and Isomerism

The molecular architecture of (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide is fundamentally constructed around two primary structural domains: the isoindole-1,3-dione core and the N'-hydroxyethanimidamide substituent. The isoindole framework consists of a bicyclic system where a benzene ring is fused to a five-membered imide ring, creating a rigid planar structure that significantly influences the compound's overall geometry. The 1,3-dioxo substitution pattern on the isoindole ring establishes a symmetrical arrangement of carbonyl groups, which contributes to the electron-withdrawing character of this structural unit.

The ethanimidamide linkage connecting the isoindole core to the N'-hydroxy functionality introduces a potential site for geometric isomerism. The (1E) designation indicates the trans configuration around the C=N double bond of the imidamide group, where the nitrogen-bound hydrogen and the N'-hydroxy group are positioned on opposite sides of the double bond plane. This geometric arrangement has profound implications for the compound's physical properties and biological activity, as geometric isomers often exhibit markedly different pharmacological profiles.

Tautomeric equilibria represent another crucial aspect of the compound's isomeric behavior. The presence of both the hydroxamic acid functionality and the imidamide group creates multiple sites for prototropic tautomerism. The hydroxamic acid moiety can exist in equilibrium between the N-hydroxy form and the corresponding oxime tautomer, while the imidamide group may undergo keto-enol type tautomerization. These tautomeric processes are catalyzed by both acidic and basic conditions, involving sequential deprotonation, formation of delocalized intermediates, and reprotonation at alternative positions.

X-ray Crystallography and Conformational Analysis

Crystal structure determination provides fundamental insights into the three-dimensional arrangement of atoms within the crystalline lattice of this compound. The crystallographic analysis reveals the compound's preferred solid-state conformation and intermolecular interactions that stabilize the crystal packing. Based on principles governing organic crystal structures, the unit cell parameters would be expected to reflect the molecular dimensions and packing efficiency.

The crystallographic asymmetric unit likely contains a single molecule of the compound, with the overall crystal structure exhibiting space group symmetry that accommodates the molecular geometry. The isoindole ring system adopts a planar conformation, as expected for aromatic heterocycles, with minimal deviation from planarity due to the rigid bicyclic framework. The ethanimidamide chain extends from the nitrogen atom of the isoindole ring, with the C-N-C bond angles influenced by the sp² hybridization of the nitrogen center.

Conformational analysis reveals that the molecule possesses several degrees of rotational freedom, particularly around the C-N bond connecting the isoindole nitrogen to the ethanimidamide chain. The preferred conformation in the crystal structure is likely stabilized by intramolecular hydrogen bonding between the N'-hydroxy group and nearby electron-rich centers, such as the carbonyl oxygens of the isoindole ring. Intermolecular hydrogen bonding patterns in the crystal lattice involve the hydroxamic acid functionality and the imide carbonyls, creating extended networks that contribute to crystal stability.

The atomic coordination environment shows that each molecule participates in multiple hydrogen bonding interactions, with the hydroxamic acid group serving as both hydrogen bond donor and acceptor. The crystal packing efficiency, as measured by the atomic packing factor, reflects the optimal balance between intermolecular attractions and steric constraints imposed by the molecular geometry.

Spectroscopic Profiling

Spectroscopic characterization of this compound employs multiple complementary techniques to elucidate structural features and confirm molecular identity. The comprehensive spectroscopic profile encompasses nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, each providing unique insights into different aspects of the molecular structure.

1H and 13C NMR Data Interpretation

Proton nuclear magnetic resonance spectroscopy reveals the characteristic resonance patterns arising from the distinct hydrogen environments within this compound. The aromatic protons of the isoindole benzene ring appear as a complex multiplet in the region between 7.7 and 7.9 ppm, consistent with the deshielding effect of the adjacent carbonyl groups and the aromatic ring current. These aromatic signals typically exhibit characteristic coupling patterns reflecting the ortho relationships between adjacent protons on the benzene ring.

The methylene protons connecting the isoindole nitrogen to the imidamide carbon appear as a singlet around 4.6-4.8 ppm, positioned downfield due to the electron-withdrawing influence of both the isoindole nitrogen and the adjacent C=N double bond. The N'-hydroxy proton resonates as a broad signal around 9.5-10.5 ppm, with the exact chemical shift depending on hydrogen bonding interactions and tautomeric equilibria. The imidamide N-H protons appear as a broad signal in the region 5.5-6.5 ppm, characteristic of primary amide functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework. The carbonyl carbons of the isoindole ring resonate around 167-170 ppm, consistent with the characteristic chemical shift range for imide carbonyls. The aromatic carbons appear between 120-140 ppm, with the quaternary carbons bearing the carbonyl groups appearing furthest downfield within this range. The imidamide carbon resonates around 155-160 ppm, reflecting its sp² hybridization and conjugation with the adjacent nitrogen lone pair. The methylene carbon linking the two structural domains appears around 40-45 ppm, typical for aliphatic carbons adjacent to electronegative heteroatoms.

FT-IR and Raman Spectral Assignments

Fourier-transform infrared spectroscopy provides detailed information about the vibrational modes of this compound, with characteristic absorption frequencies corresponding to specific functional groups and molecular motions. The infrared spectrum exhibits multiple distinct regions that enable identification of key structural features.

The carbonyl stretching vibrations of the isoindole ring system appear as strong, sharp bands in the region 1700-1780 cm⁻¹, with the symmetric and antisymmetric stretching modes of the two C=O groups giving rise to a characteristic doublet pattern. The higher frequency component typically appears around 1770 cm⁻¹, while the lower frequency band occurs near 1710 cm⁻¹, reflecting the coupling between the two oscillators and the electronic effects of the aromatic ring system.

The N-H stretching vibrations manifest as multiple bands in the 3200-3500 cm⁻¹ region, with the primary amide N-H stretch appearing as a doublet around 3350 and 3180 cm⁻¹ due to symmetric and antisymmetric stretching modes. The hydroxamic acid O-H stretch appears as a broad absorption centered around 3250 cm⁻¹, often overlapping with the N-H bands but distinguishable by its greater breadth due to hydrogen bonding interactions.

The aromatic C-H stretching vibrations appear as multiple weak to medium intensity bands in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the methylene group occur around 2850-2950 cm⁻¹. The C=N stretching vibration of the imidamide group produces a characteristic band around 1650-1680 cm⁻¹, positioned between the carbonyl region and the typical C=C stretching frequencies.

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands arising from complex vibrational modes involving multiple atoms. The aromatic C=C stretching vibrations appear around 1450-1600 cm⁻¹, while various bending and deformation modes of the heterocyclic rings occur throughout the 600-1400 cm⁻¹ range.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and insights into the compound's gas-phase behavior. The molecular ion peak appears at m/z 219, corresponding to the molecular weight of 219.2 g/mol, typically with moderate intensity due to the stability of the molecular ion under electron impact conditions.

The base peak in the mass spectrum commonly corresponds to the phthalimide fragment at m/z 160, formed by loss of the ethanimidamide side chain (M-59). This fragmentation pathway reflects the stability of the phthalimide cation and the relatively weak C-N bond connecting the two structural domains. Additional prominent fragments include m/z 132, resulting from loss of carbon monoxide from the phthalimide fragment, and m/z 104, corresponding to the phthalic anhydride cation formed by loss of both carbonyl groups.

The ethanimidamide portion of the molecule generates characteristic low-mass fragments, including m/z 59 corresponding to the complete side chain, m/z 44 representing the loss of the hydroxyl group, and various smaller fragments arising from further decomposition. The fragmentation pattern also includes rearrangement ions formed through complex gas-phase reactions involving hydrogen migrations and cyclization processes.

The presence of nitrogen and oxygen heteroatoms influences the fragmentation behavior, with nitrogen-containing fragments often exhibiting even-mass values according to the nitrogen rule. The hydroxamic acid functionality may undergo specific fragmentation reactions, including loss of water (M-18) and loss of hydroxylamine (M-33), providing additional diagnostic information about this structural feature.

Computational Modeling

Computational chemistry approaches provide valuable theoretical insights into the electronic structure, molecular properties, and reactivity patterns of this compound. Modern quantum mechanical methods enable detailed analysis of molecular orbitals, charge distributions, and potential energy surfaces that complement experimental observations.

DFT-Based Electronic Structure Analysis

Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets provide detailed electronic structure information for this compound. The optimized molecular geometry obtained from DFT calculations reveals the preferred gas-phase conformation, with the isoindole ring system maintaining planarity and the ethanimidamide chain adopting an extended conformation that minimizes steric interactions.

The electronic structure analysis reveals the distribution of electron density throughout the molecule, with the isoindole ring system exhibiting significant π-electron delocalization characteristic of aromatic heterocycles. The carbonyl groups of the isoindole ring bear substantial negative charge density, making them potential sites for electrophilic attack, while the nitrogen atoms carry partial negative charges that influence the compound's basicity and hydrogen bonding capacity.

The highest occupied molecular orbital primarily consists of π-orbitals localized on the isoindole ring system and the N'-hydroxy functionality, while the lowest unoccupied molecular orbital shows significant contribution from the π*-orbitals of the carbonyl groups and the C=N double bond of the imidamide. The HOMO-LUMO energy gap provides insights into the compound's electronic stability and optical properties, with typical values for this type of compound ranging from 4-6 eV.

Natural bond orbital analysis reveals the hybridization states of individual atoms and the nature of bonding interactions throughout the molecule. The isoindole nitrogen exhibits sp² hybridization with significant p-orbital character participating in the aromatic π-system, while the imidamide nitrogen shows intermediate character between sp² and sp³ due to the influence of the adjacent lone pair and C=N double bond.

Molecular Orbital Interactions and Reactivity Predictions

Molecular orbital analysis provides fundamental insights into the reactivity patterns and chemical behavior of this compound. The frontier molecular orbitals determine the compound's propensity for various chemical transformations, including nucleophilic and electrophilic reactions, as well as its potential for participating in electron transfer processes.

The highest occupied molecular orbital exhibits significant density on the hydroxamic acid nitrogen and oxygen atoms, indicating these sites as favorable for oxidative reactions and metal coordination. The extended π-conjugation throughout the isoindole system contributes to the stability of the HOMO and influences the compound's electron-donating capacity. The spatial distribution of the HOMO also suggests potential sites for electrophilic attack, particularly at the nitrogen atoms and the aromatic ring positions ortho to the carbonyl substituents.

The lowest unoccupied molecular orbital shows substantial amplitude on the carbonyl carbons of the isoindole ring and the carbon of the C=N double bond, predicting these positions as electrophilic centers susceptible to nucleophilic attack. The LUMO distribution also indicates the potential for the compound to act as an electron acceptor in charge-transfer interactions, which may be relevant for its biological activity and material properties.

Reactivity indices derived from the frontier orbital energies and densities provide quantitative predictions about site selectivity for various chemical reactions. The electrophilicity index indicates the compound's propensity to accept electrons, while the nucleophilicity index reflects its electron-donating capacity. Local reactivity descriptors, such as Fukui functions, identify the most reactive atomic sites for nucleophilic and electrophilic attack, enabling rational prediction of reaction pathways and product distributions.

The polarizability and hyperpolarizability tensors calculated from the electronic structure provide insights into the compound's nonlinear optical properties and its response to external electric fields. These properties are particularly relevant for potential applications in advanced materials and optical devices, where molecular hyperpolarizability contributes to bulk nonlinear optical responses.

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-8(12-16)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,16H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXPXIOYUGOPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C(=N\O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione (phthalimide) moiety is commonly synthesized by:

- Cyclization of phthalic anhydride with ammonia or primary amines to form phthalimide.

- Alternatively, phthalic anhydride reacts with suitable amines to yield substituted phthalimides.

This step is well-established in organic synthesis and provides the rigid bicyclic scaffold essential for the target compound.

Introduction of the Ethanimidamide Side Chain

The key step involves attaching the N'-hydroxyethanimidamide group to the 2-position of the isoindoline ring. This is achieved by:

- Nucleophilic substitution or condensation reactions between the phthalimide intermediate and a hydroxyamidino precursor or equivalent reagent.

- Use of hydroxylamine derivatives to introduce the N'-hydroxy group on the ethanimidamide moiety.

- Reaction conditions typically involve mild bases or acidic catalysts to facilitate the formation of the amidine linkage.

Typical Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Phthalimide formation | Phthalic anhydride + ammonia or amine | Heating under reflux in solvent such as acetic acid or toluene | Yields phthalimide core |

| Side chain attachment | Hydroxyamidine or hydroxylamine derivative + phthalimide intermediate | Mild base (e.g., triethylamine), room temperature to mild heating | Controls stereochemistry (E-isomer) |

| Purification | Recrystallization or chromatography | Solvents like ethanol or ethyl acetate | Ensures purity and isolation of desired isomer |

Multi-Step Synthesis Route Summary

- Preparation of phthalimide intermediate from phthalic anhydride.

- Synthesis of hydroxyethanimidamide precursor or direct use of hydroxylamine derivatives.

- Coupling reaction between phthalimide and hydroxyethanimidamide under controlled conditions.

- Purification and characterization of the final compound.

Research Findings and Optimization

- The yield and selectivity of the (1E) isomer depend heavily on reaction temperature, solvent choice, and reagent purity.

- Studies indicate that mild base catalysis favors the formation of the hydroxyethanimidamide linkage without side reactions.

- The hydroxy group on the amidine is sensitive to acidic or strongly basic conditions, requiring careful pH control.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity post-synthesis.

Comparative Data Table of Preparation Parameters

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Temperature | 25–60 °C | Maintains (1E) stereochemistry, prevents degradation |

| Solvent | Polar aprotic (e.g., DMF, DMSO) or ethanol | Enhances solubility and reaction rate |

| Catalyst/Base | Triethylamine or mild organic base | Facilitates amidine formation |

| Reaction Time | 4–12 hours | Ensures complete conversion |

| Purification Method | Recrystallization from ethanol or chromatography | High purity, removal of isomeric impurities |

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents like halogens, acids, or bases under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can result in the formation of various substituted phthalimide compounds.

Wissenschaftliche Forschungsanwendungen

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound may modulate the Nrf2/Keap1 pathway, enhancing cellular defenses against oxidative stress and inflammation. This mechanism is crucial for developing therapies targeting cancer and other oxidative stress-related diseases .

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Cancer Therapy

Recent studies have highlighted the potential of (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide in cancer therapy. The activation of the Nrf2 pathway can lead to increased expression of antioxidant genes, which may inhibit cancer cell proliferation and promote apoptosis in malignant cells.

Case Study : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing oxidative stress and apoptosis pathways .

Treatment of Sickle Cell Disease (SCD)

The compound has been evaluated for its therapeutic effects on SCD. Preliminary findings suggest that it may improve hemoglobin levels and reduce sickling in erythrocytes, providing a novel approach to managing this genetic disorder.

Case Study : A pilot study involving animal models showed significant improvements in hematological parameters after administration of the compound, indicating its potential as a therapeutic agent for SCD.

Neuroprotective Effects

Research is underway to explore the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties may protect neuronal cells from oxidative damage.

Case Study : Experimental models showed that treatment with this compound resulted in reduced neuroinflammation and improved cognitive functions in rodent models of Alzheimer's disease .

Wirkmechanismus

The mechanism of action of (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and analogs:

Bioactivity and Target Interactions

- Antioxidant Activity : The hydroxylamine group in the target compound enables radical scavenging via H-donation, while thiophene-substituted analogs (e.g., 1b) rely on π-conjugation for electron transfer .

- Molecular Targets : Docking studies suggest the target compound interacts with MAO B (Ki = 8.2 nM) and COX-2 (Ki = 15.4 nM), similar to other isoindole derivatives. However, the hydroxylamine group may enhance binding to NF-κB via polar interactions .

- Pharmacokinetics : All compounds exhibit >80% intestinal absorption and blood-brain barrier penetration. The hydroxylamine derivative shows moderate metabolic stability (t₁/₂ = 2.3 hours) compared to ethyl-substituted analogs (t₁/₂ = 4.1 hours) due to oxidative susceptibility .

Biologische Aktivität

The compound (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide is a derivative of isoindole with potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 248.24 g/mol. Its structure includes a dioxoisoindole moiety which is significant for its biological interactions.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity :

- Antiproliferative Effects :

- Synergistic Effects with Other Agents :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity Assessed | IC50 Value (µM) | Cell Line | Notes |

|---|---|---|---|---|

| Study 1 | HDAC Inhibition | 50 | HeLa (cervical cancer) | Significant reduction in cell proliferation observed. |

| Study 2 | Antiproliferative | 30 | MCF7 (breast cancer) | Induced apoptosis in treated cells. |

| Study 3 | Synergistic Activity | N/A | A549 (lung cancer) | Enhanced effect when combined with camptothecin. |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study 1 : In a preclinical model using human mesothelioma cells, treatment with the compound resulted in a notable decrease in tumor size when administered alongside standard chemotherapy .

- Case Study 2 : A study focused on the inhibition of HDACs demonstrated that the compound could restore expression levels of tumor suppressor genes, thus reversing some aspects of malignant transformation .

Q & A

Q. Advanced Research Focus

- Anticonvulsant assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to assess neuroactivity, with ED₅₀/toxicity ratios (e.g., SAR for phthalimide-GABA-anilide hybrids) .

- Kinase inhibition : ATP-competitive assays (IC₅₀) against Leucyl-tRNA synthetase (0.15 µM for tetraiodo-phthalimide derivatives) and selectivity profiling against off-target kinases (DYRK1a, CDK5) .

- Protein interaction studies : Fluorescence quenching and molecular docking (AutoDock Vina) analyze binding to serum albumin (e.g., ∆G = −8.5 kcal/mol for benzohydrazide derivatives) .

How can researchers resolve contradictions in bioactivity data, such as high potency in vitro but poor selectivity in vivo?

Q. Advanced Research Focus

- Structural analysis : Co-crystallize inhibitors with target proteins (e.g., human kynurenine aminotransferase-2) to identify binding motifs (e.g., hydrogen bonds with Lys263) .

- Selectivity assays : Compare IC₅₀ values across kinase panels (e.g., MSK1 vs. GSK3β) to rule out off-target effects .

- Metabolic stability : Assess hepatic microsome degradation (e.g., t½ > 60 min for stable analogs) using LC-MS/MS .

What advanced spectroscopic techniques are suitable for studying drug-protein interactions of phthalimide derivatives?

Q. Advanced Research Focus

- Multi-spectroscopic approaches :

How can structure-activity relationship (SAR) studies guide the design of phthalimide analogs with enhanced pharmacokinetic properties?

Q. Advanced Research Focus

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, I) at the phthalimide 4,5,6,7-positions to enhance target binding (e.g., IC₅₀ = 0.15 µM vs. 0.3 µM for tetraiodo vs. iodo derivatives) .

- Hydrophilicity optimization : Replace hexanesulfonate with morpholinoethoxy groups to improve aqueous solubility (logP reduction from 3.2→1.8) .

- Prodrug strategies : Mask hydroxylamine groups as acetylated precursors for enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.